Cas no 83948-53-2 (tert-butyl N-(3-bromopropyl)carbamate)

tert-butyl N-(3-bromopropyl)carbamate structure
83948-53-2 structure
Nombre del producto:tert-butyl N-(3-bromopropyl)carbamate
Número CAS:83948-53-2
MF:C8H16BrNO2
Megavatios:238.122141838074
MDL:MFCD02683429
CID:60635
PubChem ID:4460490

tert-butyl N-(3-bromopropyl)carbamate Propiedades químicas y físicas

Nombre e identificación

    • 3-(Boc-Amino)propylbromide
    • 3-(tert-Butoxycarbonylamino)propyl bromide
    • N-(3-Bromopropyl)carbamic acid tert-butyl ester
    • Tert-Butyl 3-Bromopropylcarbamate
    • N-tert-Butoxycarbonyl-3-bromopropylamine
    • TERT-BUTYL N-(3-BROMOPROPYL)CARBAMATE
    • (3-BROMO-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER
    • 3-(BOC-AMINO)-PROPYLBROMID
    • CARBAMIC ACID,N-(3-BROMOPROPYL)-, 1,1-DIMETHYLETHYL ESTER
    • N-Boc 3-bromopropan-1-amine
    • N-BOC-3-BROMOPROPYLAMINE
    • TERRETONIN(RG)
    • tert-butyl N-
    • 3-(Boc-amino)propyl Bromide
    • Carbamic acid, (3-bromopropyl)-, 1,1-dimethylethyl ester (9CI)
    • (3-Bromopropyl)carbamic acid 1,1-dimethylethyl ester
    • (3-Bromopropyl)carbamic acid tert-butyl ester
    • 1,1-Dimethylethyl (3-bromopropyl)carbamate
    • 1-[(tert-Butoxycarbonyl)amino]-3-bromopropane
    • 3-[(tert-Butoxycarbonyl)amino]propyl bromide
    • 3-Bromo-N-(tert-butoxycarbonyl)propylamine
    • 3-Bromopropylcarbamic acid tert-butyl ester
    • N-(3-Bromopropyl)-N-[(1,1-dimethylethoxy)carbonyl]amine
    • N-(tert-Butyloxycarbonyl)-3-bromopropylamine
    • N-Boc-3-bromopropanamine
    • tert-Butyl (3-bromopropyl)carbamate
    • tert-butyl N-(3-bromopropyl)carbamate
    • MDL: MFCD02683429
    • Renchi: 1S/C8H16BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11)
    • Clave inchi: IOKGWQZQCNXXLD-UHFFFAOYSA-N
    • Sonrisas: O=C(NCCCBr)OC(C)(C)C
    • Brn: 4176344

Atributos calculados

  • Calidad precisa: 237.03644g/mol
  • Carga superficial: 0
  • XLogP3: 2
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Cuenta de enlace giratorio: 5
  • Masa isotópica única: 237.03644g/mol
  • Masa isotópica única: 237.03644g/mol
  • Superficie del Polo topológico: 38.3Ų
  • Recuento de átomos pesados: 12
  • Complejidad: 143
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 2

Propiedades experimentales

  • Color / forma: White powder
  • Denso: 1.279
  • Punto de fusión: 36.0 to 41.0 deg-C
  • Punto de ebullición: 285.286 °C at 760 mmHg
  • Punto de inflamación: 285.286 °C at 760 mmHg
  • índice de refracción: 1.473
  • PSA: 38.33000
  • Logp: 2.68700
  • Disolución: (mg/m1)

tert-butyl N-(3-bromopropyl)carbamate Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319
  • Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 22-36/37/38
  • Instrucciones de Seguridad: S26
  • Código F de la marca fuka:10-21
  • Señalización de mercancías peligrosas: Xn
  • Términos de riesgo:R22
  • Condiciones de almacenamiento:<0°C

tert-butyl N-(3-bromopropyl)carbamate Datos Aduaneros

  • Código HS:2924199090
  • Datos Aduaneros:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

tert-butyl N-(3-bromopropyl)carbamate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044526-25g
3-(Boc-amino)propyl bromide
83948-53-2 98%
25g
¥154.00 2024-07-28
abcr
AB171194-10 g
N-(3-Bromopropyl)carbamic acid tert-butyl ester, 95%; .
83948-53-2 95%
10g
€83.00 2022-06-11
abcr
AB171194-100 g
N-(3-Bromopropyl)carbamic acid tert-butyl ester, 95%; .
83948-53-2 95%
100g
€278.00 2022-06-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T42240-10g
3-(Boc-amino)propyl bromide
83948-53-2
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¥106.0 2021-09-03
eNovation Chemicals LLC
D548855-100g
tert-Butyl (3-broMopropyl)carbaMate
83948-53-2 97%
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$180 2024-05-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
17356-2.5G
tert-butyl N-(3-bromopropyl)carbamate
83948-53-2
2.5g
¥2599.18 2023-12-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T42240-100g
3-(Boc-amino)propyl bromide
83948-53-2
100g
¥786.0 2021-09-03
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY008330-10g
3-(Boc-amino)propyl Bromide
83948-53-2 ≥98%
10g
¥58.00 2024-07-09
TRC
B690905-10g
N-tert-Butoxycarbonyl-3-bromopropylamine
83948-53-2
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$ 1438.00 2023-09-08
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
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tert-butyl N-(3-bromopropyl)carbamate
83948-53-2 97%
1g
0.00 2021-06-01

tert-butyl N-(3-bromopropyl)carbamate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Referencia
Nucleophilic Substitution at the Guanidine Carbon Center via Guanidine Cyclic Diimide Activation
An, Taeyang; et al, Organic Letters, 2021, 23(23), 9163-9167

Synthetic Routes 2

Condiciones de reacción
1.1 Solvents: 1,2-Dichloroethane
1.2 Solvents: Toluene
2.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referencia
N-Boc ethyl oxamate: a new nitrogen nucleophile for use in Mitsunobu reactions
Berree, Fabienne; et al, Tetrahedron Letters, 1998, 39(45), 8275-8276

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  75 min, rt
Referencia
Monoamine Oxidase A Inhibitor-Near-Infrared Dye Conjugate Reduces Prostate Tumor Growth
Wu, Jason Boyang; et al, Journal of the American Chemical Society, 2015, 137(6), 2366-2374

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  4 h, rt
Referencia
Synthesis and Pharmacology of Seleninic Acid Analogues of the Inhibitory Neurotransmitter γ-Aminobutyric Acid
Stuhr-Hansen, Nicolai; et al, Organic Letters, 2000, 2(1), 7-9

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane
Referencia
Aryl-indolyl maleimides as inhibitors of CaMKIIδ. Part 1: SAR of the aryl region
Levy, Daniel E.; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(7), 2390-2394

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  1 h, 0 °C; 3 h, rt
Referencia
Module assembly for protein-surface recognition: geranylgeranyltransferase I bivalent inhibitors for simultaneous targeting of interior and exterior protein surface
Machida, Shinnosuke; et al, Chemistry - A European Journal, 2008, 14(5), 1392-1401

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  15 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  1 min, 0 °C; 2 h, 0 °C
Referencia
Total Synthesis of the Dihydrooxepine-Spiroisoxazoline Natural Product Psammaplysin A
Paciorek, Jan; et al, Journal of the American Chemical Society, 2022, 144(43), 19704-19708

Synthetic Routes 8

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  20 h, 23 °C
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  15 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  1 min, 0 °C; 2 h, 0 °C
Referencia
Total Synthesis of the Dihydrooxepine-Spiroisoxazoline Natural Product Psammaplysin A
Paciorek, Jan; et al, Journal of the American Chemical Society, 2022, 144(43), 19704-19708

Synthetic Routes 9

Condiciones de reacción
Referencia
Self-assembled multivalent (SAMul) ligand systems with enhanced stability in the presence of human serum
Tena-Solsona, Marta; et al, Biomaterials Science, 2019, 7(9), 3812-3820

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referencia
Selective and Potent Proteomimetic Inhibitors of Intracellular Protein-Protein Interactions
Barnard, Anna; et al, Angewandte Chemie, 2015, 54(10), 2960-2965

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
1.2 Solvents: Dichloromethane ;  16 h, rt
Referencia
Total Synthesis of Psammaplysenes A and B, Naturally Occurring Inhibitors of FOXO1a Nuclear Export
Georgiades, Savvas N.; et al, Organic Letters, 2005, 7(19), 4091-4094

Synthetic Routes 12

Condiciones de reacción
Referencia
Alginic Acid Beads Containing Fluorescent Solvatochromic Dyes Display an Emission Color Response to a Cationic Surfactant
Kishi, Kazuki; et al, Polymers (Basel, 2022, 14(21),

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Water ;  3 h, reflux
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C; 8 h, rt
Referencia
α-substitution effects on the ease of S → N-acyl transfer in aminothioesters
El-Gendy, Bahaa El-Dien M.; et al, Chemical Biology & Drug Design, 2013, 81(5), 577-582

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referencia
N-Boc ethyl oxamate: a new nitrogen nucleophile for use in Mitsunobu reactions
Berree, Fabienne; et al, Tetrahedron Letters, 1998, 39(45), 8275-8276

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  15 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  1 min, 0 °C; 2 h, 0 °C
Referencia
General synthetic entry to dihydrooxepine-spiroisoxazoline natural products: total synthesis of psammaplysin A
Paciorek, Jan; et al, ChemRxiv, 2022, 1, 1-5

Synthetic Routes 16

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  20 h, 23 °C
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  15 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  1 min, 0 °C; 2 h, 0 °C
Referencia
General synthetic entry to dihydrooxepine-spiroisoxazoline natural products: total synthesis of psammaplysin A
Paciorek, Jan; et al, ChemRxiv, 2022, 1, 1-5

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, rt
Referencia
Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands
Donnier-Marechal, Marion; et al, European Journal of Medicinal Chemistry, 2017, 138, 964-978

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  6 h, rt
Referencia
Solid-Phase Synthesis of a Seventh-Generation Inverse Poly(amidoamine) Dendrimer: Importance of the Loading Ratio on the Resin
Kao, Chai-Lin; et al, Macromolecular Rapid Communications, 2017, 38(12),

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referencia
N-Boc ethyl oxamate: a new nitrogen nucleophile for use in Mitsunobu reactions
Berree, Fabienne; et al, Tetrahedron Letters, 1998, 39(45), 8275-8276

Synthetic Routes 20

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  overnight, rt
2.1 Reagents: Triethylamine ,  Triphenylphosphine ,  Bromine Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C → rt
2.2 Solvents: Dichloromethane ;  overnight, rt
Referencia
Graphene Oxide Enhances Cellular Delivery of Hydrophilic Small Molecules by Co-incubation
Hung, Andy H.; et al, ACS Nano, 2014, 8(10), 10168-10177

tert-butyl N-(3-bromopropyl)carbamate Raw materials

tert-butyl N-(3-bromopropyl)carbamate Preparation Products

tert-butyl N-(3-bromopropyl)carbamate Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:83948-53-2)tert-butyl N-(3-bromopropyl)carbamate
A864195
Pureza:99%
Cantidad:500g
Precio ($):269.0